2-[4-(2-Methoxyethanesulfinyl)phenyl]acetic acid
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Overview
Description
2-[4-(2-Methoxyethanesulfinyl)phenyl]acetic acid is an organic compound that features a sulfinyl group attached to a phenyl ring, which is further connected to an acetic acid moiety
Mechanism of Action
Mode of Action
Based on its structure, it may interact with its targets through a variety of mechanisms, such as free radical reactions, nucleophilic substitution, and oxidation .
Biochemical Pathways
The biochemical pathways affected by 2-[4-(2-Methoxyethanesulfinyl)phenyl]acetic acid are currently unknown. Given the compound’s potential for free radical reactions and nucleophilic substitution , it may be involved in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Methoxyethanesulfinyl)phenyl]acetic acid typically involves the following steps:
Formation of the Sulfinyl Group: The sulfinyl group can be introduced via oxidation of a thioether precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Attachment to the Phenyl Ring: The sulfinyl group is then attached to the phenyl ring through a nucleophilic aromatic substitution reaction.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions would be optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Methoxyethanesulfinyl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate.
Reduction: The sulfinyl group can be reduced back to a thioether using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: 2-[4-(2-Methoxyethanesulfonyl)phenyl]acetic acid.
Reduction: 2-[4-(2-Methoxyethylthio)phenyl]acetic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[4-(2-Methoxyethanesulfinyl)phenyl]acetic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory or analgesic properties.
Materials Science: The compound can be incorporated into polymers to modify their physical properties, such as thermal stability and solubility.
Biological Studies: It can serve as a probe to study the effects of sulfinyl-containing compounds on biological systems, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
2-[4-(Methylsulfonyl)phenyl]acetic acid: Similar structure but with a sulfonyl group instead of a sulfinyl group.
2-[4-(Ethylthio)phenyl]acetic acid: Similar structure but with a thioether group instead of a sulfinyl group.
Uniqueness
2-[4-(2-Methoxyethanesulfinyl)phenyl]acetic acid is unique due to the presence of the methoxyethanesulfinyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[4-(2-methoxyethylsulfinyl)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-15-6-7-16(14)10-4-2-9(3-5-10)8-11(12)13/h2-5H,6-8H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCABZUPZOOPPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=O)C1=CC=C(C=C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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